molecular formula C7H9FO2 B14300895 Methyl 2-fluorohexa-2,4-dienoate CAS No. 112854-15-6

Methyl 2-fluorohexa-2,4-dienoate

Cat. No.: B14300895
CAS No.: 112854-15-6
M. Wt: 144.14 g/mol
InChI Key: KBUCUSIGBGAXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluorohexa-2,4-dienoate is an organic compound with the molecular formula C7H9FO2. It is a fluorinated ester, characterized by the presence of a fluoro group attached to a conjugated diene system. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluorohexa-2,4-dienoate can be synthesized through several methods. One common approach involves the reaction of 2,4-hexadienoic acid with a fluorinating agent, followed by esterification with methanol. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of advanced fluorinating agents and catalysts can enhance the efficiency and selectivity of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluorohexa-2,4-dienoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include fluoro-dienoic acids, fluoro-alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 2-fluorohexa-2,4-dienoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-fluorohexa-2,4-dienoate involves its interaction with various molecular targets. The fluoro group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The conjugated diene system allows for participation in cycloaddition reactions, which are important in the synthesis of complex molecular structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a fluoro group and a conjugated diene system. This combination imparts distinct reactivity and makes it a valuable compound in various fields of research and industry .

Properties

CAS No.

112854-15-6

Molecular Formula

C7H9FO2

Molecular Weight

144.14 g/mol

IUPAC Name

methyl 2-fluorohexa-2,4-dienoate

InChI

InChI=1S/C7H9FO2/c1-3-4-5-6(8)7(9)10-2/h3-5H,1-2H3

InChI Key

KBUCUSIGBGAXSM-UHFFFAOYSA-N

Canonical SMILES

CC=CC=C(C(=O)OC)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.